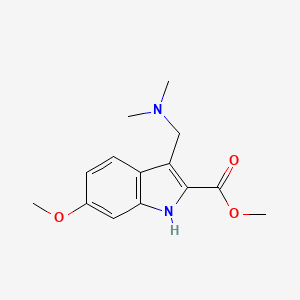
1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a tetrahydro-2H-pyran-2-ylmethyl group and an ethanone group
科学研究应用
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in cell biology research, especially in studies involving cell signaling and metabolic pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and resins.
作用机制
Target of Action
The primary target of the compound 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one, also known as 1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone, is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .
Mode of Action
The compound interacts with its target, APase, by inhibiting its catalytic activity . This interaction results in the enhancement of the cleavage of APase, leading to increased phosphorylation of H2AX .
Biochemical Pathways
The inhibition of APase affects the production, transport, and recycling of phosphate, which is a crucial component of many biochemical pathways . The increased phosphorylation of H2AX, a variant of the histone H2A, is a key event in the cellular response to DNA damage .
Pharmacokinetics
The compound is a solid at room temperature and has a boiling point of 90-94℃/15mm . Its solubility is limited, suggesting that it may have low bioavailability .
Result of Action
The result of the compound’s action is the loss of cell viability, as observed in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . .
准备方法
The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-2-ylmethyl Group: This can be achieved by reacting tetrahydro-2H-pyran with a suitable alkylating agent.
Piperazine Substitution: The tetrahydro-2H-pyran-2-ylmethyl group is then introduced to the piperazine ring through a nucleophilic substitution reaction.
Ethanone Group Addition: Finally, the ethanone group is added to the piperazine ring, often through an acylation reaction using ethanoyl chloride or a similar reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.
相似化合物的比较
1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar structure but lacks the piperazine ring, making it less versatile in biological applications.
Tetrahydro-4-methyl-2H-pyran-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous for various research and industrial applications.
属性
IUPAC Name |
1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(15)14-7-5-13(6-8-14)10-12-4-2-3-9-16-12/h12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPKREWOOUMEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)



![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)
![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)



